4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

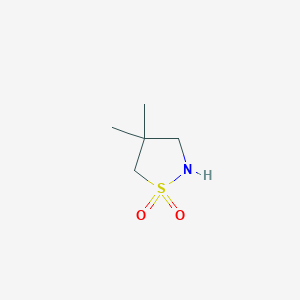

4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound with the molecular formula C5H11NO2S It is a five-membered ring structure containing sulfur and nitrogen atoms, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of thioamides with appropriate reagents under controlled conditions. One common method is the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C5H11NO2S

- SMILES Notation : CC1(CNS(=O)(=O)C1)C

- InChI : InChI=1S/C5H11NO2S/c1-5(2)3-6-9(7,8)4-5/h6H,3-4H2,1-2H3

Medicinal Chemistry Applications

1. Antidiabetic Agents

Thiazolidinediones are primarily known for their role as antidiabetic agents. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and fat cell differentiation. Research indicates that 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione exhibits hypoglycemic effects by enhancing insulin sensitivity and decreasing insulin resistance in peripheral tissues .

2. Antibacterial Properties

Recent studies have highlighted the antibacterial activity of thiazolidinediones against various bacterial strains. For instance, derivatives of 4-thiazolidinone have shown promising results in inhibiting the growth of Escherichia coli, which is significant for developing new antibacterial agents . The structural features of thiazolidinediones contribute to their ability to disrupt bacterial metabolism.

3. Antioxidant Activity

Thiazolidinediones have demonstrated antioxidant properties, which may protect cells from oxidative stress. This activity is beneficial in preventing diseases associated with oxidative damage and inflammation . The presence of the thiazolidine ring enhances the compound's ability to scavenge free radicals.

Agricultural Applications

1. Chemical Fertilizers

The use of thiazolidinediones as chemical fertilizers has been explored to enhance crop yield. Their application can improve nutrient uptake in plants and promote growth under various environmental conditions . This application is particularly relevant given the global challenge of food security.

2. Pesticides

Thiazolidinediones also show potential as pesticides due to their antimicrobial properties. They can be utilized to eliminate pests and pathogens that affect crop production, thereby reducing the reliance on traditional chemical pesticides .

Biochemical Research

1. Enzyme Inhibition Studies

Thiazolidinediones have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they have been evaluated for their effects on purine metabolism enzymes, which are crucial in various biochemical processes . This property makes them valuable tools in biochemical research for understanding metabolic disorders.

Case Studies

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound’s structure allow it to form strong interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Thiazolidine: A similar five-membered ring structure with sulfur and nitrogen atoms.

Thiazolidin-4-one: Another related compound with a similar ring structure but different functional groups.

Thiazolidin-2-one: Similar to thiazolidin-4-one but with the carbonyl group in a different position.

Uniqueness

4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione (often referred to as a thiazolidinone derivative) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and antidiabetic properties, supported by relevant research findings and case studies.

- Molecular Formula : C5H11NO2S

- Molecular Weight : 149.2 g/mol

- CAS Number : 1027526-97-1

Antimicrobial Properties

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial activity. A systematic review highlighted the effectiveness of various thiazolidinone compounds against bacterial and fungal strains. For instance, studies showed minimum inhibitory concentrations (MICs) ranging from 26.3 to 378.5 µM for synthesized thiazolidinone derivatives . The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways.

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| Thiazolidinone A | 26.3 | Antibacterial |

| Thiazolidinone B | 378.5 | Antifungal |

Antioxidant Activity

Thiazolidinones are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented in various studies, suggesting a protective role against cellular damage .

Antidiabetic Potential

This compound has been studied for its antidiabetic effects, particularly in enhancing insulin sensitivity and glucose metabolism. This aligns with the broader class of thiazolidinediones known for their therapeutic use in managing diabetes. The compound may activate peroxisome proliferator-activated receptors (PPARs), which play a vital role in glucose homeostasis .

Case Studies

- Antimicrobial Study : A recent study synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria.

- Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cell cultures, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

- Diabetes Management : Clinical trials involving thiazolidinedione derivatives have shown promising results in improving glycemic control among diabetic patients, highlighting the relevance of compounds like this compound in diabetes therapy .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Action : Involves disruption of bacterial cell membranes and inhibition of essential enzymes.

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities.

- Antidiabetic Effects : Activation of PPARγ leading to improved insulin sensitivity and glucose uptake in peripheral tissues.

Properties

IUPAC Name |

4,4-dimethyl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(2)3-6-9(7,8)4-5/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPDEVWAYTZHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNS(=O)(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.